molecular formula C12H11NS B14708775 (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine CAS No. 13533-29-4

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine

Katalognummer: B14708775
CAS-Nummer: 13533-29-4
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: AQWMQNMSQAJUOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a 3-methylphenyl group and a thiophen-2-yl group attached to the imine nitrogen and carbon, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 3-methylphenylamine and thiophene-2-carbaldehyde under acidic or basic conditions to promote the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the imine.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-(3-Methylphenyl)-1-(phenyl)methanimine
  • (E)-N-(3-Methylphenyl)-1-(furan-2-yl)methanimine
  • (E)-N-(3-Methylphenyl)-1-(pyridin-2-yl)methanimine

Uniqueness

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to other aromatic rings like phenyl or furan

Eigenschaften

CAS-Nummer

13533-29-4

Molekularformel

C12H11NS

Molekulargewicht

201.29 g/mol

IUPAC-Name

N-(3-methylphenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C12H11NS/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3

InChI-Schlüssel

AQWMQNMSQAJUOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.